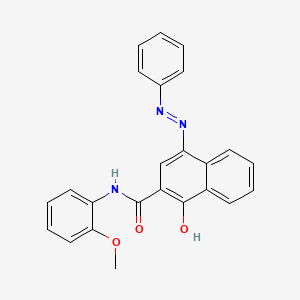

1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide

説明

2. 製法

合成経路と反応条件

1-ヒドロキシ-N-(2-メトキシフェニル)-4-(フェニルジアゼニル)-2-ナフトアミドの合成には、通常、次の手順が含まれます。

ジアゾ化: アニリン誘導体を亜硝酸で処理してジアゾニウム塩を形成します。

カップリング反応: 次に、ジアゾニウム塩をナフトール誘導体とカップリングさせてアゾ化合物を形成します。

工業的生産方法

工業的には、この化合物の製造には、高収率と高純度を確保するため、制御された条件下で、大規模なジアゾ化とカップリング反応が行われる場合があります。

3. 化学反応の分析

反応の種類

1-ヒドロキシ-N-(2-メトキシフェニル)-4-(フェニルジアゼニル)-2-ナフトアミドは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、使用される条件と試薬に応じて、さまざまな生成物に酸化される可能性があります。

還元: アゾ基の還元により、アミンが生成される可能性があります。

置換: 芳香環は、求電子置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: ジチオン酸ナトリウムや触媒の存在下での水素などの還元剤を使用できます。

置換: 求電子置換反応には、ハロゲンやニトロ化剤などの試薬が関与する場合があります。

生成される主な生成物

酸化: 元の化合物の酸化誘導体。

還元: 対応するアミン。

置換: 置換された芳香族化合物。

特性

分子式 |

C24H19N3O3 |

|---|---|

分子量 |

397.4 g/mol |

IUPAC名 |

1-hydroxy-N-(2-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)25-24(29)19-15-21(27-26-16-9-3-2-4-10-16)17-11-5-6-12-18(17)23(19)28/h2-15,28H,1H3,(H,25,29) |

InChIキー |

ZQHIUZHHCPMZFZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide typically involves the following steps:

Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

1-Hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted aromatic compounds.

科学的研究の応用

1-ヒドロキシ-N-(2-メトキシフェニル)-4-(フェニルジアゼニル)-2-ナフトアミドは、次のような科学研究でさまざまな用途があります。

化学: さまざまな化学プロセスで染料や顔料として使用されます。

生物学: 顕微鏡検査の染色技術で使用される場合があります。

産業: 繊維やプラスチックなどの着色材料の製造に使用されます。

作用機序

6. 類似の化合物との比較

類似の化合物

1-ヒドロキシ-2-ナフトアミド: アゾ基とメトキシフェニル置換基がありません。

4-(フェニルジアゼニル)-2-ナフトール: 構造は似ていますが、メトキシフェニル置換基がありません。

N-(2-メトキシフェニル)-4-(フェニルジアゼニル)-2-ナフトアミド: 似ていますが、ヒドロキシ基がありません。

類似化合物との比較

Similar Compounds

1-Hydroxy-2-naphthamide: Lacks the azo group and methoxyphenyl substituent.

4-(Phenyldiazenyl)-2-naphthol: Similar structure but lacks the methoxyphenyl substituent.

N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide: Similar but lacks the hydroxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。